Physicochemical properties of 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine
Physicochemical properties of 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine
An In-Depth Technical Guide to the Physicochemical Properties of 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine
Introduction: The Strategic Importance of the Pyrazolopyridine Core
The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic structure in modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to function as a versatile pharmacophore, interacting with a wide array of biological targets, including kinases, which are pivotal in cellular signaling and disease progression.[1][2] The strategic functionalization of this core is key to modulating potency, selectivity, and pharmacokinetic properties.
Within this class, 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine serves as a critical and highly versatile chemical intermediate. The two chlorine atoms at positions 5 and 7 are excellent leaving groups for nucleophilic substitution reactions, providing synthetic chemists with dual points for molecular elaboration.[3][4] This allows for the systematic construction of compound libraries to explore structure-activity relationships (SAR) in drug discovery programs.
This guide provides an in-depth analysis of the core physicochemical properties of 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine. Understanding these characteristics is not merely an academic exercise; it is fundamental to its effective use in synthesis, purification, formulation, and the prediction of its behavior in biological systems. We will explore the "why" behind each property's significance and provide field-proven, validated protocols for their experimental determination.
Core Molecular Identity and Properties
Precise identification is the bedrock of chemical research. The fundamental properties of 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine are summarized below.
| Property | Value | Source |
| Chemical Structure | ![]() | N/A |
| CAS Number | 1196157-42-2 | |
| Molecular Formula | C₆H₃Cl₂N₃ | [5] |
| Molecular Weight | 188.02 g/mol | N/A |
| InChI | InChI=1S/C6H3Cl2N3/c7-5-3-9-10-4(5)1-2-6(8)11-3/h1-2H,(H,9,10,11) | N/A |
| InChIKey | Not readily available | N/A |
| Canonical SMILES | C1=C(C2=C(C=N1)N=CN2)Cl | N/A |
Note: The structure and some identifiers are based on the compound name and formula, as a comprehensive public database entry was not available. Researchers should always confirm identity with analytical data.
Melting Point: A Sentinel of Purity
Expert Insight: The melting point is the first and most fundamental indicator of a compound's purity. A sharp, well-defined melting range is a strong indicator of high purity, whereas a broad melting range at a depressed temperature suggests the presence of impurities, which disrupt the crystalline lattice.[6][7] This parameter is critical for quality control in synthesis and influences decisions on storage and handling.
Experimental Protocol: Capillary Melting Point Determination
This protocol describes the use of a modern digital melting point apparatus, a standard and reliable method in synthetic chemistry.
Principle: A small, powdered sample is heated at a controlled rate, and the temperature range from the first sign of liquefaction (meniscus point) to the complete melting of the solid (clear point) is recorded.[8]
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample is completely dry and homogenous. If it consists of large crystals, gently crush it into a fine powder using a mortar and pestle.
-
Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample. A small amount of solid will enter the tube.
-
Sample Packing: Invert the tube and tap its closed end gently on a hard surface to pack the solid down.[9] Alternatively, drop the capillary tube down a long, narrow glass tube to pack the sample tightly via impact.[9] The final packed sample height should be 2-3 mm for an accurate reading.[8][9]
-
Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.
-
Rapid Initial Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a high rate (10-20 °C/min) to find a rough range.[6][9] Allow the apparatus to cool significantly before the precise measurement.
-
Precise Determination: Heat the block rapidly to about 20 °C below the expected or roughly determined melting point.[9]
-
Slow Heating Phase: Decrease the heating rate to 1-2 °C per minute. This slow rate is crucial to ensure the system remains in thermal equilibrium, providing an accurate reading.[9]
-
Observation and Recording: Observe the sample through the magnified viewing port.
-
Record the temperature (T1) at which the first droplet of liquid appears.
-
Record the temperature (T2) at which the last solid particle melts.
-
-
Reporting: The melting point is reported as the range T1 - T2.
Solubility: The Gateway to Application
Expert Insight: Solubility is a make-or-break property. In drug discovery, poor aqueous solubility directly hinders bioavailability and the feasibility of in vitro assays. For a synthetic intermediate, solubility in various organic solvents dictates the choice of reaction conditions, purification methods (e.g., crystallization vs. chromatography), and ease of handling.
Experimental Protocol: High-Throughput Kinetic Solubility Assay via HPLC
This method provides a rapid assessment of a compound's solubility in an aqueous buffer, mimicking early-stage drug discovery screening.
Principle: A concentrated stock solution of the compound in DMSO is diluted into an aqueous buffer. After an equilibration period, any precipitated solid is removed, and the concentration of the remaining dissolved compound is quantified by HPLC-UV.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).
-
Calibration Standards: Create a series of calibration standards by diluting the DMSO stock solution with a 50:50 mixture of acetonitrile and water. Typical concentrations might range from 1 µM to 100 µM.
-
Solubility Sample Preparation:
-
Add a small volume of the 10 mM DMSO stock (e.g., 2 µL) to a larger volume of the aqueous test buffer (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4) in a 96-well plate. This results in a final DMSO concentration of 1% and a nominal compound concentration of 100 µM.
-
Seal the plate and shake at room temperature for a defined period (e.g., 2-4 hours) to allow for equilibration.[10]
-
-
Precipitate Removal: Centrifuge the plate at high speed (e.g., 4000 rpm for 15 minutes) to pellet any undissolved precipitate.[10]
-
Sample Analysis:
-
Carefully transfer a portion of the supernatant to a new analysis plate.
-
Inject the calibration standards and the supernatant samples onto an HPLC system equipped with a UV detector and a C18 column.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Use the equation of the line from the calibration curve to determine the concentration of the compound in the supernatant sample. This value represents its kinetic solubility under the tested conditions.
-
Lipophilicity (LogP): A Predictor of Pharmacokinetic Fate
Expert Insight: Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), governs how a compound distributes between aqueous and lipid environments in the body. It is a cornerstone of ADME (Absorption, Distribution, Metabolism, Excretion) profiling. While the traditional shake-flask method is the gold standard, it is labor-intensive.[11][12] The RP-HPLC method offers a validated, high-throughput alternative that is invaluable in early discovery.[11][13][14]
Experimental Protocol: LogP Determination by RP-HPLC
Principle: This method is based on the strong correlation between a compound's retention time on a reverse-phase (hydrophobic) HPLC column and its known n-octanol/water LogP value. A calibration curve is built using standards with established LogP values, and the LogP of the test compound is interpolated from its retention time.[11][15]
Step-by-Step Methodology:
-
Selection of Standards: Choose a set of 5-10 commercially available compounds with well-established LogP values that bracket the expected LogP of the test compound.
-
Chromatographic Conditions:
-
Column: Standard C18 analytical column.
-
Mobile Phase: An isocratic or gradient system of a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detector set to an appropriate wavelength.
-
-
Analysis of Standards: Inject each standard compound individually onto the HPLC system and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound like uracil.
-
Calculation of Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.
-
Calibration Curve Construction: Plot the logarithm of the capacity factor (log k') for each standard against its known LogP value. Perform a linear regression to obtain the equation of the line (y = mx + c), where y = log k' and x = LogP.
-
Analysis of Test Compound: Inject 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine under the identical chromatographic conditions and record its retention time. Calculate its log k' value.
-
LogP Determination: Substitute the log k' value of the test compound into the rearranged calibration equation (LogP = (log k' - c) / m) to determine its experimental LogP.
Workflow for LogP Determination
Caption: RP-HPLC workflow for experimental LogP determination.
Spectroscopic Characterization
Expert Insight: Unambiguous structural confirmation is non-negotiable. A combination of NMR and Mass Spectrometry provides a detailed picture of the molecular structure and confirms its mass, while IR spectroscopy identifies key functional groups.
| Technique | Expected Observations |
| ¹H NMR | Aromatic region (approx. 7.0-9.0 ppm) showing signals for the two protons on the pyridine ring. A broad singlet for the N-H proton of the pyrazole ring, which may be exchangeable with D₂O. The exact chemical shifts and coupling constants will depend on the solvent used.[16][17][18] |
| ¹³C NMR | Signals corresponding to the six unique carbon atoms in the heterocyclic core. Carbons bonded to chlorine will be significantly influenced.[17][19] |
| Mass Spec (MS) | The molecular ion peak (M⁺) should be observed. Critically, a characteristic isotopic pattern for a molecule containing two chlorine atoms will be present: a cluster of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1, confirming the presence of two chlorine atoms. |
| IR Spectroscopy | Expected peaks include a medium to sharp N-H stretch (around 3100-3300 cm⁻¹) from the pyrazole ring, and multiple sharp peaks in the 1400-1600 cm⁻¹ region corresponding to C=C and C=N aromatic ring stretching vibrations. |
Safety and Handling
Expert Insight: As a chlorinated heterocyclic compound and a reactive intermediate, 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine must be handled with appropriate care. The following information is representative of compounds in this class and should be confirmed by consulting the specific Safety Data Sheet (SDS) from the supplier.
-
Hazard Classifications: Likely to be classified as harmful if swallowed (Acute Toxicity, Oral) and may cause skin and serious eye irritation.[20][21]
-
GHS Hazard Statements (Representative):
-
Precautionary Measures:
-
P264: Wash hands and skin thoroughly after handling.[22][23]
-
P270: Do not eat, drink or smoke when using this product.[22][23]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[20][22][23]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[22]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[20]
-
-
Storage: Store in a well-ventilated, dry place, away from incompatible materials. Keep the container tightly closed.[24]
Conclusion: A Foundation for Discovery
The physicochemical properties of 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine are not just data points; they are the foundational knowledge required for its intelligent application. From ensuring purity with a melting point measurement to predicting biological fate with a LogP value, each characteristic informs the next step in the research and development pipeline. This guide provides both the critical data and the validated, practical methodologies for researchers to confidently utilize this strategic building block in the creation of novel chemical entities.
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![Chemical Structure of 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine](https://i.imgur.com/example.png)
